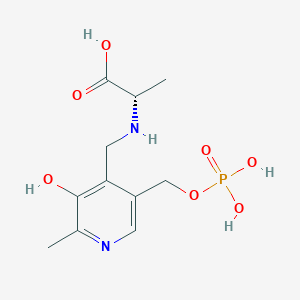
N-(5'-Phosphopyridoxyl)-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5’-Phosphopyridoxyl)-L-alanine: is a derivative of pyridoxal 5’-phosphate, which is the active form of vitamin B6. This compound is known for its role in various biochemical processes, particularly those involving amino acid metabolism. It is a key intermediate in the biosynthesis and catabolism of amino acids and is involved in the enzymatic reactions catalyzed by pyridoxal 5’-phosphate-dependent enzymes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5’-Phosphopyridoxyl)-L-alanine typically involves the reaction of pyridoxal 5’-phosphate with L-alanine. The reaction is carried out under mild conditions, often in an aqueous solution, to form a Schiff base intermediate. This intermediate is then reduced to form the final product.
Industrial Production Methods: Industrial production of N-(5’-Phosphopyridoxyl)-L-alanine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The final product is purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-(5’-Phosphopyridoxyl)-L-alanine undergoes various types of chemical reactions, including:
Transamination: This reaction involves the transfer of an amino group from one amino acid to another.
Decarboxylation: This reaction involves the removal of a carboxyl group from the compound.
Racemization: This reaction involves the conversion of L-alanine to D-alanine and vice versa.
Common Reagents and Conditions:
Transamination: Pyridoxal 5’-phosphate-dependent enzymes, such as aminotransferases, are commonly used.
Decarboxylation: Pyridoxal 5’-phosphate-dependent decarboxylases are used under physiological conditions.
Racemization: Pyridoxal 5’-phosphate-dependent racemases are used under mild conditions.
Major Products:
Transamination: The major products are the corresponding amino acids.
Decarboxylation: The major products are amines and carbon dioxide.
Racemization: The major product is the racemic mixture of L-alanine and D-alanine.
Aplicaciones Científicas De Investigación
Scientific Research Applications
- Enzymatic Mechanism Studies :
- Inhibition of Enzymes :
- Therapeutic Research :
-
Industrial Applications :
- In the industrial sector, this compound is explored for developing enzyme inhibitors used in various applications, including pharmaceuticals and biotechnology .
Case Studies
-
Mechanistic Insights into Aminotransferases :
A study on aminotransferases demonstrated that this compound effectively inhibited enzyme activity by mimicking the substrate's binding interactions. This research highlighted its potential as a tool for understanding enzyme kinetics and regulation . -
Therapeutic Potential Against Cancer :
Recent investigations have explored the use of this compound in developing inhibitors for cancer-related metabolic pathways. The compound's ability to inhibit specific enzymes could pave the way for new cancer therapies . -
Industrial Enzyme Inhibition :
Industrial applications have seen the use of this compound in producing enzyme inhibitors that can enhance product yields in biotechnological processes. This application underscores its significance beyond basic research into practical uses .
Mecanismo De Acción
N-(5’-Phosphopyridoxyl)-L-alanine exerts its effects by acting as a coenzyme for pyridoxal 5’-phosphate-dependent enzymes. These enzymes catalyze a wide range of biochemical reactions, including transamination, decarboxylation, and racemization. The compound forms a Schiff base with the enzyme’s active site, facilitating the transfer of functional groups and the stabilization of reaction intermediates.
Comparación Con Compuestos Similares
- N-(5’-Phosphopyridoxyl)-D-alanine
- N-(5’-Phosphopyridoxyl)-L-lysine
- N-(5’-Phosphopyridoxyl)-L-glutamic acid
Uniqueness: N-(5’-Phosphopyridoxyl)-L-alanine is unique due to its specific role in the metabolism of L-alanine and its involvement in the enzymatic reactions catalyzed by pyridoxal 5’-phosphate-dependent enzymes. Its structure allows it to participate in a wide range of biochemical processes, making it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C11H17N2O7P |
|---|---|
Peso molecular |
320.24 g/mol |
Nombre IUPAC |
(2S)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C11H17N2O7P/c1-6-10(14)9(4-13-7(2)11(15)16)8(3-12-6)5-20-21(17,18)19/h3,7,13-14H,4-5H2,1-2H3,(H,15,16)(H2,17,18,19)/t7-/m0/s1 |
Clave InChI |
WACJCHFWJNNBPR-ZETCQYMHSA-N |
SMILES |
CC1=NC=C(C(=C1O)CNC(C)C(=O)O)COP(=O)(O)O |
SMILES isomérico |
CC1=NC=C(C(=C1O)CN[C@@H](C)C(=O)O)COP(=O)(O)O |
SMILES canónico |
CC1=NC=C(C(=C1O)CNC(C)C(=O)O)COP(=O)(O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















